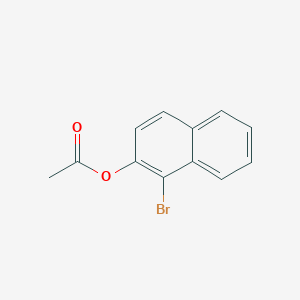
1-Bromonaphthalen-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromonaphthalen-2-yl acetate is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and an acetate group is attached to the second carbon of the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromonaphthalen-2-yl acetate can be synthesized through a multi-step process. One common method involves the bromination of naphthalene to produce 1-bromonaphthalene, followed by acetylation to introduce the acetate group. The reaction conditions typically involve the use of bromine and a catalyst for the bromination step, and acetic anhydride or acetyl chloride for the acetylation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: 1-Bromonaphthalen-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as cyanide, to form nitriles.
Reduction Reactions: The acetate group can be reduced to an alcohol under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of 1-cyanonaphthalen-2-yl acetate.
Reduction: Formation of 1-bromonaphthalen-2-yl alcohol.
Oxidation: Formation of 1-bromonaphthalen-2-yl carboxylic acid.
科学研究应用
1-Bromonaphthalen-2-yl acetate is utilized in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism by which 1-bromonaphthalen-2-yl acetate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and acetate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, contributing to the compound’s overall activity.
相似化合物的比较
1-Bromonaphthalene: Similar in structure but lacks the acetate group, making it less reactive in certain chemical reactions.
2-Bromonaphthalene: An isomer with the bromine atom on the second carbon, leading to different reactivity and applications.
1-Chloronaphthalene: Contains a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
Uniqueness: 1-Bromonaphthalen-2-yl acetate is unique due to the presence of both a bromine atom and an acetate group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.
属性
IUPAC Name |
(1-bromonaphthalen-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-8(14)15-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANGGDZPWPJYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














